![molecular formula C20H14ClN3O2 B3018305 (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide CAS No. 1376439-50-7](/img/structure/B3018305.png)
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide
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Overview
Description
The compound "(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide" is a complex organic molecule that is likely to exhibit a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a lithium salt of an ester with a substituted benzohydroximoyl fluoride. For instance, the synthesis of "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate" was achieved by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . This method could potentially be adapted for the synthesis of the compound of interest by substituting the appropriate reagents and conditions to introduce the 4-methylphenyl-1,3-oxazol-4-yl moiety.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the structure of N-aryl ring substituted (Z)-N-(4-amino-5-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)benzamide compounds was investigated using UV-vis, FT-IR, and FT-Raman spectroscopy, complemented by density functional theory (DFT) calculations . These methods could be applied to the compound of interest to deduce its molecular geometry, including bond lengths and angles, as well as to predict vibrational frequencies and electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electronic and structural properties. The presence of functional groups like the cyano group and the enamide moiety suggests that the compound could participate in various chemical reactions, such as nucleophilic addition or cycloaddition reactions. The electronic spectra and electrochemical properties, as studied in similar compounds, can provide insights into the reactivity and stability of the compound .
Physical and Chemical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, can be elucidated through X-ray crystallography. For instance, "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate" was found to crystallize in the Pbca space group, with specific lattice constants and hydrogen bonding patterns . Similar analysis for the compound of interest would reveal its solid-state structure and potential intermolecular interactions. Chemical properties, including the tautomeric forms and the configuration of substituents, can significantly influence the compound's behavior in different environments.
Scientific Research Applications
1. Crystal Structures and Hydrogen Bonding in Anticonvulsant Enaminones
A study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of three anticonvulsant enaminones reveals insights into their molecular conformations and hydrogen bonding. The research highlighted the dihedral angles and hydrogen bond networks in these compounds, which can provide valuable information for understanding the structural properties of (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide in a similar context (Kubicki, Bassyouni, & Codding, 2000).
2. Synthesis of Ordered Polyamides
Research by Ueda and Sugiyama (1994) on the synthesis of ordered polyamides using symmetric and nonsymmetric monomers, including structures similar to the compound of interest, provides insight into the potential for creating highly structured polymeric materials. This can be relevant for exploring the synthesis and applications of related compounds (Ueda & Sugiyama, 1994).
3. Antimicrobial Applications
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including one structurally similar to the compound , which demonstrated in vitro antibacterial and antifungal activities. This suggests potential antimicrobial applications for (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide (Desai, Dodiya, & Shihora, 2011).
4. Structural Analysis in Crystallography
Johnson et al. (2006) conducted a structural analysis of a compound with similarities to the compound . This research, focusing on crystallization, spectroscopic identifications, and tautomeric forms, could provide a basis for understanding the structural properties and behaviors of (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide (Johnson et al., 2006).
5. Enaminones as Therapeutic Pharmacophores
Eddington et al. (2000) discussed the therapeutic potential of enaminones, a class of compounds that includes structures similar to the compound of interest. This research suggests potential pharmaceutical applications for such compounds, including in the treatment of neurological conditions (Eddington et al., 2000).
6. Applications in Heat-Resistant Polymeric Materials
Yu et al. (2009) studied the synthesis of aromatic polyamides with terminal cyano groups, similar to the compound , highlighting their potential use as heat-resistant materials. This research could provide a basis for exploring similar applications for (Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide (Yu et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-13-6-8-14(9-7-13)20-23-16(12-26-20)10-15(11-22)19(25)24-18-5-3-2-4-17(18)21/h2-10,12H,1H3,(H,24,25)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSRRQJQBVVIH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide |
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